1-烯丙基-N-(5-氟-2-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

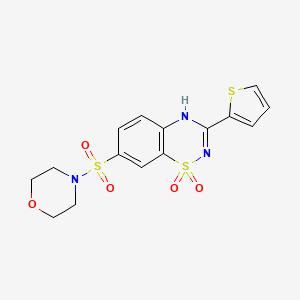

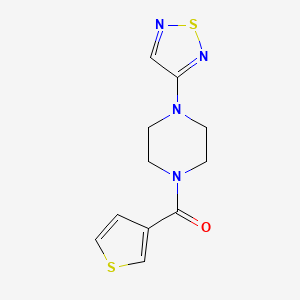

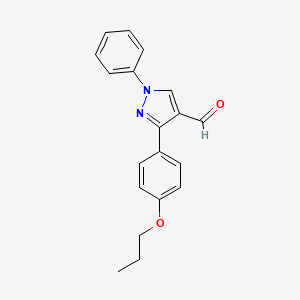

The compound "1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including their role as ligands for peripheral benzodiazepine receptors (PBR) . These receptors are involved in various physiological processes and are implicated in several pathological conditions, making them a target for diagnostic and therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions to achieve the desired biological activity. In the context of the provided papers, similar compounds have been synthesized for the purpose of developing radioligands for PBR imaging with positron emission tomography (PET) . The synthesis involves N-methylation of desmethyl precursors and subsequent radiolabeling with carbon-11 or fluorine-18. The synthesis of related compounds, such as 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, has been reported to be straightforward, involving halogenation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The specific compound has a hydroxy group at the 4-position, a carboxamide group at the 3-position, and a fluorinated methylphenyl group, which may influence its binding affinity and selectivity towards PBR . The presence of the allyl group could potentially be involved in further chemical modifications or play a role in the biological activity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including halogenation, which can lead to cyclization and the formation of new heterocyclic rings such as oxazoles . The reactivity of these compounds under bromination conditions has been studied, revealing that different substituents on the quinoline ring can lead to distinct reaction pathways and products . These reactions are important for the structural diversification of quinoline-based compounds and can significantly affect their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline ring. The introduction of a fluorine atom, for example, can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its overall pharmacokinetic profile . The specific activities of these compounds, such as their analgesic properties, have been evaluated, indicating their potential therapeutic applications . The radiolabeled derivatives have been characterized by their radiochemical purity, yield, and specific radioactivity, which are critical parameters for their use in PET imaging .

科学研究应用

合成化学应用

- Trost、Dogra 和 Franzini(2004 年)的研究说明了末端取代烯丙基体系在钼催化的不对称烯丙基烷基化中的用途,突出了此类化合物在合成化学中生成具有高对映选择性的产物方面的多功能性 Trost、B.、Dogra、K. 和 Franzini、M.(2004 年)。美国化学学会杂志.

- Lin 等人(2015 年)探索了含二烯丙基的聚酰亚胺的合成,证明了烯丙基基团对热固性聚酰亚胺的热性能和尺寸稳定性的影响,这可能对材料科学和工程产生影响 Lin、C.、Wong、T. I.、Wang、M.、Chang、H. 和 Juang、T.(2015 年)。聚合物科学杂志 A 部分.

药物化学和生物活性

- Patel 和 Patel(2010 年)合成了基于氟喹诺酮的 4-噻唑烷二酮,包括与查询化合物结构相似的化合物,并评估了它们的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 Patel、N. 和 Patel、S. D.(2010 年)。药物化学研究.

- Funk 等人(2015 年)描述了 3-羟基喹啉-4(1H)-酮衍生物的合成,并评估了它们对各种癌细胞和非恶性细胞系的细胞毒活性,表明此类化合物在癌症研究中具有潜力 Funk、P.、Motyka、K.、Džubák、P.、Znojek、P.、Gurská、S.、Kusz、J.、McMaster、C.、Hajdůch、M. 和 Soural、M.(2015 年)。皇家化学学会进展.

材料科学与工程

- Bayramov 等人(2020 年)探索了将 1-烯丙基-2-炔丙氧基-3-氨基甲基苯用作酸腐蚀抑制剂和切削液中的抗菌添加剂,展示了含烯丙基化合物的多功能应用在工业应用中 Bayramov、M.、Askarova、G.、Mehdiyeva、G. M.、Agayeva、M. A.、Mammadov、I. G.、Mammadova、P. 和 Jafarzadeh、S.(2020 年)。俄罗斯应用化学杂志.

属性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJTYBMYFFQAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)